molecular formula C33H30N2O5 B13810712 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester CAS No. 71832-61-6

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester

Cat. No.: B13810712
CAS No.: 71832-61-6
M. Wt: 534.6 g/mol
InChI Key: JVBDNPRCZJKROM-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester is a xanthene-derived fluorophore with a spirocyclic structure. Key functional groups include:

  • Diethylamino group at the 6' position (electron-donating, influences fluorescence and solubility).
  • Phenylamino group at the 2' position (enhances π-conjugation, modifies absorption/emission profiles).
  • Ethyl ester at the 5-carboxylic acid position (increases lipophilicity and cell permeability compared to free carboxylic acids).

This compound is structurally related to fluorescein derivatives but distinguished by its unique substitution pattern. Its applications likely include cellular tracking, viability assays, and biomolecule labeling, leveraging its fluorescence and membrane permeability .

Properties

CAS No.

71832-61-6

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C33H30N2O5/c1-4-35(5-2)24-14-16-27-30(20-24)39-29-17-13-23(34-22-10-8-7-9-11-22)19-28(29)33(27)26-15-12-21(31(36)38-6-3)18-25(26)32(37)40-33/h7-20,34H,4-6H2,1-3H3

InChI Key

JVBDNPRCZJKROM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Spiro[isobenzofuran-xanthene] Derivatives

Spiro compounds involving isobenzofuran and xanthene frameworks are typically synthesized via multi-step organic reactions involving:

  • Construction of the xanthene core through condensation reactions of phenols with phthalic anhydrides or derivatives.
  • Formation of the isobenzofuran ring by intramolecular cyclization of ortho-substituted benzaldehydes or related intermediates.
  • Introduction of the spiro linkage via cyclization steps that connect the two ring systems at a shared spiro carbon.
  • Functionalization of substituents such as diethylamino and phenylamino groups through nucleophilic aromatic substitution or amide coupling.
  • Esterification to form the ethyl ester group from the corresponding carboxylic acid.

Specific Synthetic Routes (Inferred from Related Literature)

Although no direct synthetic procedure for this exact compound is published in open databases, the following stepwise approach is consistent with known synthetic protocols for similar spiro compounds:

  • Synthesis of the Xanthene Core:

    • Condensation of resorcinol derivatives with phthalic anhydride under acidic conditions to yield hydroxyxanthene intermediates.
  • Formation of the Isobenzofuran Moiety:

    • Preparation of ortho-substituted benzaldehyde derivatives, followed by intramolecular cyclization to form isobenzofuran rings.
  • Spirocyclization:

    • Coupling the xanthene and isobenzofuran intermediates via a spiro carbon center, typically through base- or acid-catalyzed cyclization.
  • Introduction of Amino Substituents:

    • Nucleophilic substitution to introduce the diethylamino group at the 6' position and phenylamino group at the 2' position, often via amination reactions using diethylamine and aniline derivatives.
  • Oxidation to 3-oxo Group:

    • Selective oxidation to introduce the ketone functionality at the 3-position.
  • Esterification:

    • Conversion of the carboxylic acid group at the 5-position to the ethyl ester via Fischer esterification or using ethyl chloroformate under basic conditions.

Reaction Conditions and Catalysts

  • Acid catalysts such as sulfuric acid or polyphosphoric acid are commonly used in condensation and cyclization steps.
  • Bases like triethylamine or pyridine may facilitate amination and esterification.
  • Oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane could be employed for ketone formation.
  • Solvents typically include polar aprotic solvents (e.g., dichloromethane, DMF) or protic solvents (e.g., ethanol) depending on the step.

Purification and Characterization

  • Purification is usually performed by recrystallization or chromatographic techniques (e.g., column chromatography).
  • Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Purpose
1. Xanthene formation Condensation Resorcinol, phthalic anhydride, acid catalyst Heat, reflux Form xanthene core
2. Isobenzofuran formation Intramolecular cyclization Ortho-substituted benzaldehyde, acid/base catalyst Mild heating Form isobenzofuran ring
3. Spirocyclization Cyclization Acid/base catalyst Controlled temperature Link two ring systems via spiro
4. Amination Nucleophilic substitution Diethylamine, aniline, base Room temperature to reflux Introduce amino substituents
5. Oxidation Selective oxidation PCC, Dess–Martin periodinane Room temperature Introduce ketone group
6. Esterification Fischer esterification Ethanol, acid catalyst Reflux Form ethyl ester

Research Findings and Literature Survey

  • The compound is primarily referenced in chemical databases such as PubChem, CAS Common Chemistry, and EPA DSSTox, which provide structural and regulatory information but lack detailed synthetic protocols.
  • No peer-reviewed journal articles or patents explicitly detailing the preparation of this exact molecule were found in major English-language chemical literature databases.
  • Preparation methods for structurally related spiro compounds support the inferred synthetic route described above.
  • The compound’s complexity and functional group diversity suggest that its synthesis requires careful stepwise functionalization and purification.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamine in ethanol.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives with enhanced properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit biological activity against various diseases.

Case Study : Research has indicated that derivatives of spiro compounds can act as potential anti-cancer agents. For instance, studies have shown that certain spiroxanthene derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential use in chemotherapeutic formulations .

Dye Synthesis

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid derivatives are also utilized in the synthesis of dyes due to their vibrant colors and stability. The compound's ability to form complexes with metals enhances its application in dyeing processes.

Data Table: Comparison of Dye Properties

PropertySpiro CompoundTraditional Dyes
Color FastnessHighModerate
ToxicityLowModerate
SolubilitySoluble in organic solventsVaries

Material Science

The unique optical properties of spiro compounds make them suitable for applications in material science, particularly in the development of sensors and organic light-emitting diodes (OLEDs).

Case Study : A study demonstrated that spiro compounds can be incorporated into polymer matrices to enhance their photonic properties, leading to improved performance in optoelectronic devices .

Environmental Impact and Safety

Research indicates that while spiro compounds have beneficial applications, their environmental impact must be assessed. Screening assessments have identified some spiro compounds as persistent and bioaccumulative, necessitating careful management during production and use .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various applications, including imaging and diagnostics. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to specific fluorescence signals.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Key Substituents Molecular Weight Charge Applications
Target Compound 6'-Diethylamino, 2'-phenylamino, 5-ethyl ester ~500 (estimated) Neutral/Cationic Cell tracking, intracellular staining
5-Carboxyfluorescein (5-FAM) 5-Carboxylic acid, 3',6'-dihydroxy 473.39 Anionic (pH >7) Protein labeling, pH sensing
Oregon Green 488 Carboxylic Acid 2',7'-Difluoro, 3',6'-dihydroxy, 5-carboxylic acid 412.30 Anionic High photostability, pH-sensitive imaging
5(6)-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) 5-Carboxylic acid NHS ester 473.4 Reactive (NHS) Covalent protein/DNA conjugation
3',6'-Dihydroxy-5-isothiocyanato Spiroxanthene 5-Isothiocyanate (reactive towards amines) N/A Neutral Antibody/peptide conjugation
Tetrazolium Red (Viability Stain) Triphenyltetrazolium chloride 334.80 Cationic Cellular dehydrogenase activity assays

Fluorescence Properties

  • Target Compound: The diethylamino and phenylamino groups likely redshift absorption/emission compared to fluorescein (λex/em ~491/518 nm for 5-FAM ). Ethyl ester substitution reduces water solubility but enhances cell membrane penetration.
  • Oregon Green 488 : Fluorination at 2',7' positions increases photostability and shifts λex/em to ~496/524 nm, making it superior for long-term imaging .
  • 5-FAM SE : Reactive NHS ester enables covalent labeling but requires immediate use due to hydrolysis susceptibility .

Solubility and Reactivity

  • Ethyl Ester vs. Carboxylic Acid : The target compound’s ethyl ester improves lipid solubility (logP ~5.2 estimated ) versus hydrophilic 5-FAM (logP ~3.5), facilitating passive diffusion into cells. Intracellular esterases may cleave the ester to release the active fluorophore.
  • Comparison with Isothiocyanates: Unlike the isothiocyanate derivative , the target compound lacks a reactive group, limiting its use in covalent conjugations but reducing nonspecific binding.

Key Research Findings

Cell Permeability : Ethyl ester derivatives show 20–30% higher cellular uptake compared to carboxylate forms in HeLa cells, as observed in analogous compounds .

pH Sensitivity: The phenylamino group may confer pH-dependent fluorescence, akin to 5-FAM’s pKa ~6.4 , but with altered sensitivity due to substituent effects.

Stability : Ethyl esters exhibit ≥2-year stability at -20°C, outperforming NHS esters .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester (CAS No. 71832-61-6) is a complex organic compound with potential biological activities. Its unique spirocyclic structure and functional groups suggest various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C33H30N2O5
  • Molecular Weight : 534.61 g/mol
  • Structure : The compound features a spiro arrangement linking isobenzofuran and xanthene moieties, which is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of spiro compounds exhibit anticancer activities. For instance, studies have shown that compounds similar to spiro[isobenzofuran] can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and the activation of caspases .

Antioxidant Activity

The antioxidant potential of spiro compounds has been documented, suggesting that they can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Antimicrobial Activity

Preliminary studies have indicated that spiro compounds may possess antimicrobial properties. Their efficacy against various bacterial strains has been noted, which could be attributed to their ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity

A study evaluated the effects of spiro derivatives on human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values in the micromolar range. Mechanistic studies revealed that these compounds triggered apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

CompoundIC50 (µM)Mechanism
Compound A12.5Apoptosis via caspase activation
Compound B8.0Cell cycle arrest at G2/M phase

Case Study 2: Antioxidant Effects

In a separate study, the antioxidant capacity of spiro derivatives was assessed using DPPH and ABTS assays. The compound exhibited a strong ability to neutralize free radicals, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Test MethodIC50 (µM)Comparison
DPPH15Lower than Ascorbic Acid (25 µM)
ABTS10Comparable to Quercetin (9 µM)

Mechanistic Insights

The biological activities of spiro compounds can be attributed to their structural characteristics, which facilitate interactions with biological macromolecules such as proteins and nucleic acids. The presence of electron-donating groups enhances their reactivity and ability to engage in hydrogen bonding or π-π stacking interactions with target sites.

Q & A

Q. What are the key synthetic routes for preparing this fluorescein derivative, and how can reaction conditions be optimized for purity?

The compound is synthesized via multi-step organic reactions, typically involving condensation of substituted isobenzofuran and xanthene precursors. Lewis acids (e.g., ZnCl₂) are often used as catalysts under inert atmospheres to minimize side reactions . Purification via column chromatography or recrystallization is critical, with HPLC monitoring recommended to confirm >95% purity . Key parameters include temperature control (60–80°C) and stoichiometric ratios of diethylamino and phenylamino substituents to avoid byproducts.

Q. How can researchers characterize the fluorescence properties of this compound, and what are its key spectral parameters?

Fluorescence characterization should include:

  • Absorption/Emission Maxima : Measure using UV-Vis and fluorescence spectrophotometry. Expect λex ~490–500 nm and λem ~515–525 nm, influenced by substituents .
  • Quantum Yield : Determine via comparative method using fluorescein (Φ = 0.93) as a standard .
  • Molar Extinction Coefficient (ε) : Calculate via Beer-Lambert law; typical ε values for fluorescein derivatives exceed 70,000 cm⁻¹M⁻¹ .

Q. What are the primary applications of this compound in biological imaging?

This derivative is used as a cell-permeable fluorescent probe for:

  • Cell Proliferation Assays : Tracking division via dye dilution, validated by flow cytometry .
  • Protein Labeling : Conjugation via hydrazide or ester groups for confocal microscopy .
  • Antioxidant Capacity (ORAC Assay) : Acts as a probe for peroxyl radical scavenging, with LC/MS analysis of oxidation products .

Advanced Research Questions

Q. How can conflicting fluorescence quantum yield values in literature be resolved during experimental validation?

Discrepancies often arise from solvent polarity, pH, or residual impurities. To mitigate:

  • Standardize Solvent Systems : Use buffered aqueous solutions (pH 7.4) or DMSO for consistency .
  • Purification Validation : Confirm purity via HPLC-MS to exclude non-fluorescent byproducts .
  • Control Oxygen Levels : Deoxygenate samples to prevent quenching, especially in time-resolved fluorescence studies .

Q. What strategies improve the design of fluorescent sensors using this compound’s spirocyclic structure?

The spirocyclic xanthene core enables "turn-on" fluorescence upon binding. Advanced modifications include:

  • Boronic Acid Functionalization : For selective recognition of glycoproteins or saccharides, as seen in RhoBo derivatives .
  • Azide-Alkyne Click Chemistry : Attach targeting moieties (e.g., antibodies) via N-(3-azidopropyl) carboxamide groups .
  • pH Sensitivity : Modify diethylamino groups to tune pKa for organelle-specific imaging (e.g., lysosomes) .

Q. How do substituents (diethylamino, phenylamino) impact photostability and reactivity in complex biological environments?

  • Diethylamino Groups : Enhance lipid solubility and cell permeability but may increase aggregation in aqueous media. Use surfactant additives (e.g., Pluronic F-127) to mitigate .
  • Phenylamino Substituents : Improve resistance to photobleaching by delocalizing excited-state electrons. Compare to unsubstituted fluorescein derivatives, which degrade 30% faster under continuous illumination .
  • Ethyl Ester vs. Carboxylic Acid : The ester form is cell-permeable, while hydrolysis in vivo generates the active acid form, enabling intracellular retention studies .

Methodological Considerations

  • Data Contradiction Analysis : When fluorescence intensity varies between batches, perform:
    • LC/MS Profiling : Identify oxidation products (e.g., lactone ring-opening) that quench fluorescence .
    • Time-Resolved Anisotropy : Assess rotational diffusion to confirm probe binding vs. aggregation .
  • Experimental Design : For kinetic studies, use stopped-flow fluorimetry to monitor real-time interactions with radicals or biomolecules .

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